

Application Note: Gas Chromatographic Determination of Histapyrrodine Hydrochloride

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Compound of Interest

Compound Name: *Histapyrrodine hydrochloride*

CAS No.: 6113-17-3

Cat. No.: B1673258

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Executive Summary & Scientific Rationale

Histapyrrodine hydrochloride is a potent antihistamine with anticholinergic properties, historically used for treating allergic conditions. While High-Performance Liquid Chromatography (HPLC) is often the default for ionic salts, Gas Chromatography (GC) offers superior resolution and throughput for the analysis of volatile free bases.

The Challenge: Histapyrrodine exists as a hydrochloride salt (

), which is non-volatile and thermally unstable. Direct injection of the salt leads to inlet liner degradation, column contamination, and erratic peak shapes due to in-situ pyrolysis.

The Solution: This protocol utilizes a Liquid-Liquid Extraction (LLE) mediated Free-Base Liberation strategy. By adjusting the sample pH above the pKa of the amine group (approx. 9.5), the salt is converted into its lipophilic free base form (

). This volatile species is then extracted into an organic solvent (Dichloromethane) and analyzed via GC-FID using a non-polar capillary column.

Method Development Strategy

Column Selection: The Polarity Factor

For tertiary amines like Histapyrrodine, a 5% Phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5, Rtx-5) is selected.

- Reasoning: This low-polarity phase minimizes hydrogen bonding interactions with the amine nitrogen, reducing peak tailing.
- Alternative: If tailing persists, a base-deactivated column (e.g., Rtx-5 Amine) is recommended to passivate active silanol sites.

Internal Standard (IS) Selection

Diphenhydramine or Chlorpheniramine are suitable internal standards due to their structural similarity (tertiary amines) and comparable retention times without co-elution. Alternatively, a stable hydrocarbon like Octadecane (

) can be used if a non-drug marker is preferred.

- Selected IS for this Protocol: Octadecane (High purity, chemically inert).

Experimental Protocol

Reagents and Materials

- Analyte Standard: **Histapyrrodine Hydrochloride** (>99.0% purity).
- Internal Standard: Octadecane (>99.0%).
- Solvents: Dichloromethane (DCM), HPLC Grade; 0.1 N Sodium Hydroxide (NaOH); Methanol.
- Equipment: Gas Chromatograph equipped with Split/Splitless Injector and FID.

Instrumentation Conditions (GC-FID)

Parameter	Setting	Rationale
Column	DB-5ms (30 m x 0.25 mm ID x 0.25 µm film)	General purpose, low bleed, ideal for amines.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Optimal linear velocity for resolution.
Injector Temp	260°C	Ensures rapid volatilization of the free base.
Injection Mode	Split (10:1 or 20:1)	Prevents column overload; improves peak shape.
Detector (FID)	300°C	High temp prevents condensation of high-boiling analytes.
Oven Program	Initial: 150°C (Hold 1 min) Ramp: 10°C/min to 280°C Final: 280°C (Hold 5 min)	Gradient elution sharpens peaks and removes late eluters.
Injection Vol	1.0 µL	Standard capillary volume.

Sample Preparation Workflow

A. Standard Preparation[1][2][3]

- Stock Solution A (Analyte): Weigh 50 mg Histapyrrodine HCl into a 50 mL volumetric flask. Dissolve in 10 mL Methanol and dilute to volume with 0.1 N NaOH (to free the base).
- Stock Solution B (IS): Weigh 50 mg Octadecane into a 50 mL volumetric flask. Dissolve and dilute with Dichloromethane (DCM).
- Working Standard: Transfer 5.0 mL of Stock A into a separatory funnel. Add 10 mL of DCM. Shake vigorously for 2 minutes to extract the free base. Collect the organic (lower) layer. Add 2.0 mL of Stock B to the extract.

B. Pharmaceutical Sample Preparation (Tablets)[3][4][5]

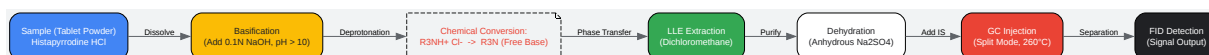
- Weigh and powder 20 tablets. Calculate the average weight.

- Weigh powder equivalent to 50 mg Histapyrrodine HCl.
- Transfer to a flask, add 20 mL 0.1 N NaOH, and sonicate for 15 mins (Complete dissolution and basification).
- Filter the aqueous solution into a separatory funnel.
- Extraction: Add 20 mL DCM. Shake for 3 minutes.
- Phase Separation: Collect the lower organic layer. Dry over anhydrous Sodium Sulfate () to remove water traces.
- IS Addition: Add equivalent volume of Internal Standard (Stock B) to match the Working Standard concentration.

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the critical path from salt to signal, highlighting the chemical transformation required for GC analysis.

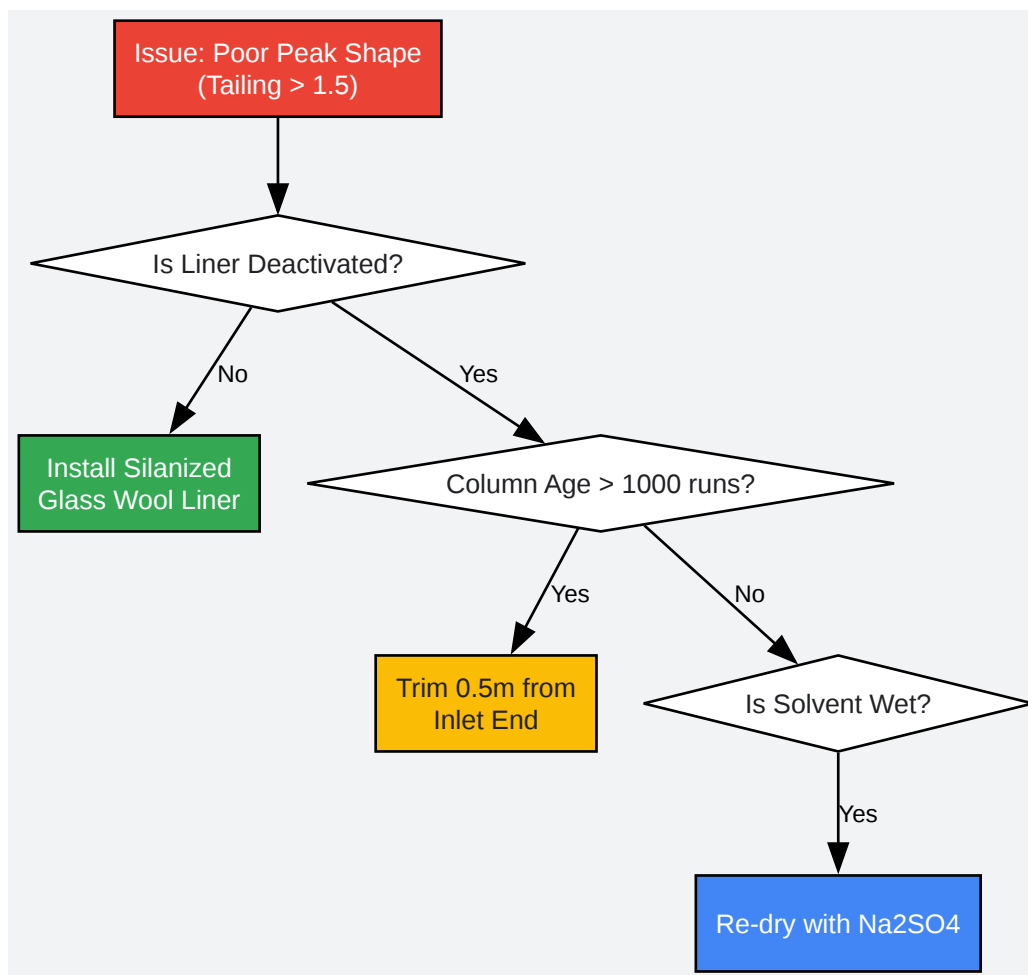


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Figure 1: Critical path for converting non-volatile Histapyrrodine salt to volatile free base for GC analysis.

Troubleshooting Decision Tree

Common issues in amine analysis include peak tailing and carryover. Use this logic to resolve system suitability failures.



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Figure 2: Troubleshooting logic for optimizing peak symmetry in amine analysis.

Validation Parameters (ICH Q2 Compliance)

To ensure the method is reliable for routine quality control, the following validation criteria must be met:

Parameter	Acceptance Criteria	Experimental Approach
System Suitability	Resolution > 2.0; Tailing Factor < 1.5	Inject Standard solution 6 times.
Linearity		5 concentrations ranging from 50% to 150% of target load.
Precision	RSD < 2.0%	6 replicate injections of the standard.
Accuracy (Recovery)	98.0% - 102.0%	Spike placebo matrix with known analyte amounts.
LOD / LOQ	S/N > 3 (LOD); S/N > 10 (LOQ)	Determine via serial dilution of standard.

References

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